Boc-3-aminobenzoic acid
Overview
Description
Boc-3-aminobenzoic acid, also known as 3-aminobenzoic acid tert-butyl ester, is an organic compound with the molecular formula C10H13NO2. It is an important intermediate in organic synthesis and can be used in a variety of laboratory experiments. This compound is also used in the synthesis of drugs and other compounds.
Scientific Research Applications
Green and Sustainable Bioproduction
Boc-3-aminobenzoic acid: plays a significant role in the development of green and sustainable bioproduction methods. The biosynthesis pathways of aminobenzoic acid and its derivatives, including Boc-3-aminobenzoic acid, are being explored to replace traditional chemical synthesis methods that rely on non-renewable and environmentally harmful petroleum-derived substances . This approach aligns with the goals of reducing environmental pollution and reliance on non-renewable resources.
Aquaculture and Fish Transport
In aquaculture, Boc-3-aminobenzoic acid derivatives are used to improve the quality of marine cultured fish during transport. A study on turbot (Scophthalmus maximus) showed that treatment with a derivative of 3-aminobenzoic acid could reduce transport stress and improve flesh quality during simulated transport in water . This application is crucial for maintaining the health and quality of aquatic products in the market.
Pharmaceutical Development
The derivatives of aminobenzoic acid, including Boc-3-aminobenzoic acid , are foundational in the development of pharmaceuticals. They serve as building blocks for various drugs and therapeutic agents. For instance, para-aminobenzoic acid derivatives have been evaluated for their potential in treating Alzheimer’s disease, showcasing the importance of these compounds in medical research .
Synthesis Pathways Research
Research into the synthesis pathways of aminobenzoic acid derivatives, such as Boc-3-aminobenzoic acid , is vital for understanding and optimizing the production of these compounds. The shikimate pathway, which starts from simple carbon sources like glucose, is one such pathway being studied for the synthesis of these derivatives . This research has implications for both industrial production and academic understanding.
Environmental Protection
The study and application of Boc-3-aminobenzoic acid also contribute to environmental protection efforts. By developing biosynthesis methods for this compound, researchers aim to minimize the ecological footprint of chemical production and support the theoretical framework for industrial green development .
Food Additives and Dyes
Aminobenzoic acid derivatives are used in the production of various dyes and food additives. The role of Boc-3-aminobenzoic acid in this field is to provide a safer and more sustainable alternative to traditional synthetic methods, which often involve toxic and polluting substances .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-aminobenzoic acid | |
CAS RN |
111331-82-9 | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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